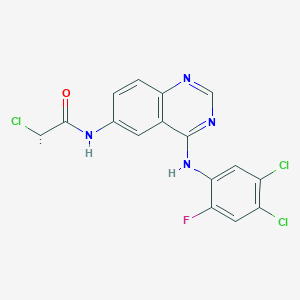
EGFRInhibitorIII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGFR阻害剤IIIは、上皮成長因子受容体(EGFR)を標的とする低分子阻害剤です。EGFRは細胞増殖、分化、生存において重要な役割を果たす膜貫通タンパク質です。 EGFRの異常な活性化は、さまざまな癌に関連しており、癌治療の重要な標的となっています .
準備方法
合成経路と反応条件
EGFR阻害剤IIIの合成には、重要な中間体の形成や最終的なカップリング反応を含む、複数の手順が含まれます。 合成経路は通常、置換アニリン誘導体の調製から始まり、環化と官能基の修飾を経て目的の構造が得られます .
工業的生産方法
EGFR阻害剤IIIの工業的生産には、高い収率と純度を確保しながら、実験室での合成を大規模にスケールアップすることが含まれます。 このプロセスには、反応条件の最適化、効率的な触媒の使用、結晶化やクロマトグラフィーなどの精製技術の採用が含まれます .
化学反応の分析
反応の種類
EGFR阻害剤IIIは、以下を含むさまざまな化学反応を起こします。
酸化: 官能基をより酸化された状態に変換する。
還元: ニトロ基をアミンに還元する。
置換: ハロゲン化と求核置換反応
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤があります。 反応条件には、不要な副反応を防ぐために、制御された温度と不活性雰囲気を伴うことが多いです .
主要な生成物
これらの反応から生成される主要な生成物は、最終的なEGFR阻害剤III化合物を生成するためにさらに修飾される中間体です。 これらの中間体には、さまざまな置換アニリンとピリミジンが含まれます .
科学研究への応用
EGFR阻害剤IIIは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
EGFRInhibitorIII has a wide range of scientific research applications, including:
作用機序
EGFR阻害剤IIIは、EGFRチロシンキナーゼドメインのアデノシン三リン酸(ATP)結合部位に結合することで作用します。 この結合により、EGFRのリン酸化が阻害され、細胞増殖や生存に関与する下流のシグナル伝達経路がブロックされます . 主要な分子標的は、EGFR自体と、RAS、RAF、PI3Kなどの関連するシグナル伝達分子です .
類似化合物との比較
類似化合物
EGFR阻害剤IIIに類似した化合物には、以下が含まれます。
ゲフィチニブ: 癌治療に使用されるもう1つのEGFRチロシンキナーゼ阻害剤.
エルロチニブ: ゲフィチニブと同様に、非小細胞肺癌の治療に使用されます.
アファチニブ: EGFR変異に対するより幅広い活性を持つ第2世代EGFR阻害剤.
オシメルチニブ: T790M耐性変異に対して有効な第3世代EGFR阻害剤.
独自性
EGFR阻害剤IIIは、特定のEGFR変異に対する特異的な結合親和性と選択性を持つため、精密医療における貴重なツールとなっています。 他の阻害剤でみられる耐性機構を克服する能力は、臨床応用における可能性を示しています .
生物活性
Epidermal Growth Factor Receptor (EGFR) inhibitors have gained significant attention in cancer research, particularly for their role in treating non-small cell lung cancer (NSCLC) and other malignancies. Among these compounds, EGFRInhibitorIII has emerged as a notable agent with distinct biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound functions primarily as a tyrosine kinase inhibitor (TKI), targeting the EGFR pathway which is crucial for cell proliferation and survival. By inhibiting EGFR phosphorylation, this compound disrupts downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer cells.
- Targeted Pathways :
- MAPK/ERK pathway
- PI3K/AKT pathway
In Vitro Studies
Research indicates that this compound effectively reduces GCH1 protein levels in sensory neurons, which is significant for conditions like neuropathic pain. A study found that this compound was the most potent compound among several tested for reducing GCH1 levels, demonstrating strong inhibition of EGFR signaling in cultured dorsal root ganglion (DRG) neurons after injury .
In Vivo Studies
In vivo experiments using the spared nerve injury (SNI) model showed that administration of this compound led to:
- Reduction in GCH1 protein levels in injured nerves.
- Decreased mechanical allodynia , indicating pain relief .
Case Study 1: NSCLC Treatment
A clinical trial involving patients with advanced NSCLC demonstrated that treatment with EGFR inhibitors, including this compound, resulted in a significant objective response rate. The study reported a response rate of approximately 60% among patients harboring the T790M mutation, a common resistance mutation against first-generation TKIs .
Case Study 2: Pain Management
Another case study explored the repurposing of EGFR inhibitors for managing oral cancer pain. It was found that these inhibitors could serve as non-opioid analgesics, providing pain relief without the side effects associated with opioid use. The study highlighted the potential for this compound to modulate pain pathways through its action on EGFR .
Data Overview
The following table summarizes key findings related to the biological activity of this compound:
特性
分子式 |
C16H8Cl3FN4O |
|---|---|
分子量 |
397.6 g/mol |
InChI |
InChI=1S/C16H8Cl3FN4O/c17-6-15(25)23-8-1-2-13-9(3-8)16(22-7-21-13)24-14-5-11(19)10(18)4-12(14)20/h1-5,7H,(H,23,25)(H,21,22,24) |
InChIキー |
TUYZBSNOXFHLKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1NC(=O)[C]Cl)C(=NC=N2)NC3=CC(=C(C=C3F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















